molecular formula C13H17NO B8609577 5-Benzyl-5-azaspiro[2.4]heptan-7-ol

5-Benzyl-5-azaspiro[2.4]heptan-7-ol

Cat. No. B8609577
M. Wt: 203.28 g/mol
InChI Key: AFJLHUVJNCKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893056B2

Procedure details

5-(Phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione (997.4 mg, 4.63 mmol) was dissolved in 46 mL of THF and LiAlH4 (997 mg) was added portion wise with stirring. The mixture was heated to 65° C. for 5 hours, then cooled to 0° C. The reaction was quenched with Na2SO4.H2O and was stirred at room temperature overnight. The contents were filtered through Celite, and the Celite pad was washed with EtOAc. The Celite filter cake was suspended in EtOAc (200 mL) and boiled for 5 min. The suspension was filtered, and the combined organic filtrates were then concentrated in vacuo to provide 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-ol (983 mg, >100%). LCMS: (M+H)+: 204.1
Quantity
997.4 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
997 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][N:8]2[CH2:14][C:13](=[O:15])[C:10]3([CH2:12][CH2:11]3)[C:9]2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:1]1([CH2:7][N:8]2[CH2:14][CH:13]([OH:15])[C:10]3([CH2:11][CH2:12]3)[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
997.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CN1C(C2(CC2)C(C1)=O)=O
Name
Quantity
46 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
997 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with Na2SO4.H2O
STIRRING
Type
STIRRING
Details
was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The contents were filtered through Celite
WASH
Type
WASH
Details
the Celite pad was washed with EtOAc
FILTRATION
Type
FILTRATION
Details
The Celite filter cake
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic filtrates were then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC2(CC2)C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 983 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.